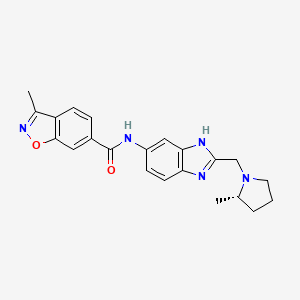
Eleven-Nineteen-Leukemia Protein IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eleven-Nineteen-Leukemia Protein IN-2 is a human YEATS domain-containing protein that functions as a transcriptional coactivator. It is essential for the proliferation of acute myeloid leukemia (AML) cells that harbor oncogenic multiple lineage leukemia rearrangements . This protein plays a significant role in gene expression regulation and has been identified as a critical dependency in AML .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eleven-Nineteen-Leukemia Protein IN-2 involves the use of small molecule inhibitors that display significant and specific inhibitory effects against the ENL YEATS domain . The synthetic routes typically involve the modification of benzimidazole amide derivatives, resulting in compounds with high metabolic stability and strong anti-proliferation ability on leukemia cell lines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the development of a novel NanoBRET system allows for the analysis of cellular permeability, potency, selectivity, and stability of synthesized ENL inhibitors, which can be prioritized for further characterizations .
Chemical Reactions Analysis
Types of Reactions
Eleven-Nineteen-Leukemia Protein IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or overall structure .
Scientific Research Applications
Eleven-Nineteen-Leukemia Protein IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Eleven-Nineteen-Leukemia Protein IN-2 involves its interaction with acylated histones through its YEATS domain. This interaction displaces ENL from chromatin, leading to the suppression of key oncogenic gene expression programs . The molecular targets and pathways involved include the recruitment of histone methyltransferase DOT1L and the super elongation complex, which promote downstream target gene transcription .
Comparison with Similar Compounds
Similar Compounds
Mixed Lineage Leukemia Protein: Another protein involved in gene rearrangements associated with AML.
YEATS2: A member of the YEATS family of proteins that also recognizes histone acetylation.
GAS41: Another YEATS domain-containing protein involved in gene expression regulation.
Uniqueness
Eleven-Nineteen-Leukemia Protein IN-2 is unique in its specific interaction with acylated histones and its critical role in the proliferation of AML cells. Its ability to displace ENL from chromatin and suppress oncogenic gene expression programs makes it a promising target for therapeutic development .
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1,2-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-13-4-3-9-27(13)12-21-24-18-8-6-16(11-19(18)25-21)23-22(28)15-5-7-17-14(2)26-29-20(17)10-15/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,23,28)(H,24,25)/t13-/m0/s1 |
InChI Key |
YTSAMYRPQGZLFD-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C(=NO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


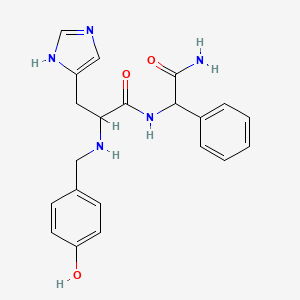
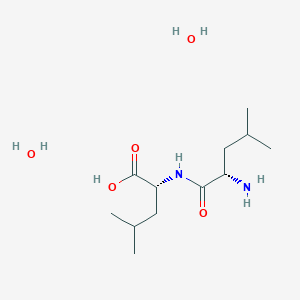
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

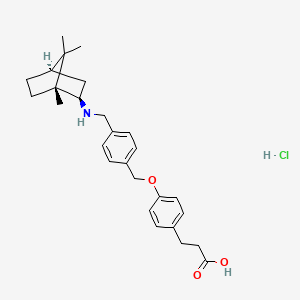
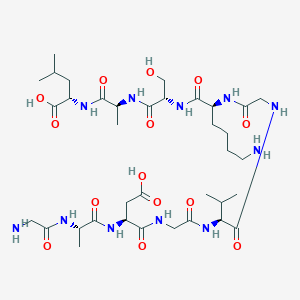
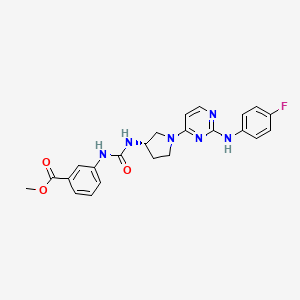
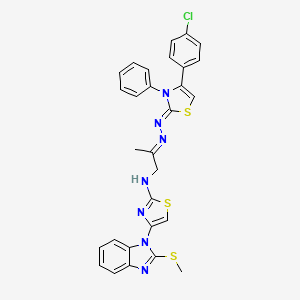

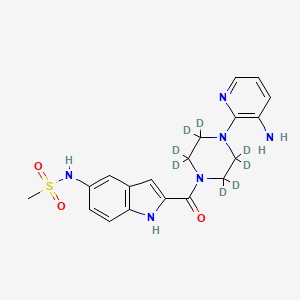
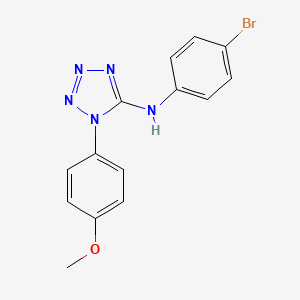

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

